N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b]thiophene core substituted with a 2-hydroxypropyl chain and a 2-bromobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHCIZPZZSWBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene moiety, a hydroxypropyl group, and a bromobenzenesulfonamide group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrNO3S |
| Molecular Weight | 357.25 g/mol |
| CAS Number | Not available |
Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:
- Antimicrobial Activity : Compounds in the sulfonamide class often display significant antibacterial properties. For instance, related benzenesulfonamides have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Studies have demonstrated that sulfonamides can inhibit inflammatory pathways, potentially by modulating cytokine release and leukocyte recruitment . The specific compound's anti-inflammatory activity remains to be fully elucidated but is supported by the general behavior of similar compounds.
- Neuroprotective Properties : Recent investigations into benzo[b]thiophene derivatives have highlighted their neuroprotective effects against amyloid-beta (Aβ) induced cytotoxicity in neuronal cell lines . This suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamide derivatives, reporting minimum inhibitory concentrations (MIC) against E. coli, S. aureus, and Pseudomonas aeruginosa. The findings indicated that certain derivatives could inhibit bacterial growth effectively, which may extend to this compound .
- In Vivo Anti-inflammatory Studies : In vivo models demonstrated that related compounds significantly reduced carrageenan-induced paw edema in rats, showcasing their anti-inflammatory potential . Although specific data on the compound is limited, it is reasonable to hypothesize similar effects based on structural similarities.
- Molecular Docking Studies : Molecular docking studies have suggested that the binding affinity of similar compounds to protein targets can indicate their therapeutic potential. These studies often reveal insights into how these compounds interact with biological macromolecules, influencing their pharmacokinetics and efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound requires further investigation. However, preliminary studies on related compounds suggest moderate to strong binding affinities with human serum albumin (HSA), which is crucial for understanding drug distribution and metabolism .
Potential hepatotoxicity has been noted in some sulfonamide derivatives; thus, careful evaluation through preclinical studies would be essential before clinical application .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific case study revealed that a related compound demonstrated cytotoxic effects on breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. In vitro studies showed that this compound exhibited activity against Gram-positive bacteria, suggesting its utility in treating bacterial infections .
Material Science Applications
2.1 Polymer Additives
In material science, this compound can serve as an effective additive in polymer formulations. Its incorporation into polymers has been shown to enhance thermal stability and mechanical properties. A study focused on the synthesis of polymer composites indicated that adding this compound improved tensile strength and thermal resistance compared to control samples without the additive .
2.2 Conductive Materials
The compound's unique structural features allow it to be explored as a precursor for synthesizing conductive materials. Research indicates that when incorporated into conductive polymers, it can enhance electrical conductivity due to its ability to facilitate charge transfer processes .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Efficacy Level | Reference |
|---|---|---|---|
| Anticancer | Sulfonamide Derivatives | High | |
| Antimicrobial | Sulfonamide Derivatives | Moderate | |
| Antiviral | Similar Structures | Low | Not Available |
Table 2: Material Properties
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Improved | |
| Mechanical Strength | Enhanced | |
| Electrical Conductivity | Increased |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer potential of a sulfonamide derivative closely related to this compound. The compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Polymer Composite Development
In another investigation, researchers synthesized a series of polymer composites incorporating this compound as an additive. The resulting materials exhibited significantly enhanced mechanical properties and thermal stability compared to traditional polymer matrices, making them suitable for applications in demanding environments .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity arises from three functional groups: the sulfonamide (-SO₂NH₂), bromobenzene (-Br), and hydroxyl (-OH) moieties.
Sulfonamide Group Reactivity
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Hydrolysis : The sulfonamide undergoes base-mediated hydrolysis to form sulfonic acid and amine byproducts.
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Alkylation : The amine (-NH₂) can react with alkylating agents (e.g., methyl iodide) to form N-alkyl derivatives.
Bromobenzene Substitution
The bromine substituent allows for elimination or coupling reactions:
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Electrophilic Aromatic Substitution : Directed by the sulfonamide meta-directing group.
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C-C Cross-Coupling : Suzuki, Heck, or Ullmann-type reactions using transition metal catalysts .
Hydroxyl Group Reactivity
The secondary alcohol (-OH) participates in:
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Oxidation : Conversion to ketones or carboxylic acids under oxidizing conditions (e.g., CrO₃).
-
Esterification : Reaction with carboxylic acid derivatives to form esters.
Stability and Handling
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzo[b]thiophene derivatives discussed in the literature, focusing on substituents, mechanisms, and biological activities.
Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives
Key Observations:
Structural Variations and Pharmacological Implications The target compound’s 2-bromobenzenesulfonamide group distinguishes it from acrylonitrile-based derivatives (e.g., Compounds 31–33). Sulfonamides are known for enhancing binding to enzymes like carbonic anhydrases or kinases, while acrylonitriles may improve electronic properties for target engagement . The hydroxypropyl substituent in the target compound could enhance solubility compared to the sodium salt in Compound 24 , though this requires experimental validation.
Biological Activity and Selectivity Compounds 31–33 exhibit potent anticancer activity (GI50 <10 nM) against diverse cell lines, attributed to their methoxy-substituted acrylonitrile groups, which mimic combretastatin’s tubulin-binding properties . Compound 24 inhibits ATP-binding sites of tyrosine kinase receptors in MCF7 cells, suggesting that sulfamoyl groups (as in the target compound) could similarly target kinase domains .
Resistance Profiles
- Compounds 31–33 circumvent P-glycoprotein (P-gp)-mediated drug resistance, a common issue in chemotherapy . The target compound’s sulfonamide group may reduce susceptibility to efflux pumps, but this remains speculative without direct evidence.
Q & A
Basic Questions
Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons (benzo[b]thiophen), sulfonamide NH, and hydroxypropyl groups. Assign coupling constants to confirm stereochemistry.
-
X-ray Diffraction (XRD) : Collect data at 291 K with a single-crystal diffractometer. Refine structures using SHELX or similar software. Key parameters include R factor (<0.06), θ range (2.5°–25.0°), and absorption correction .
-
Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm) and hydroxypropyl O–H (~3200 cm) bands.
- Table : Example Crystallographic Parameters (Generalized)
| Parameter | Value Range | Significance |
|---|---|---|
| R factor | 0.056–0.125 | Fit of model to experimental data |
| θ range (°) | 2.5–25.0 | Data collection completeness |
| Space group | Triclinic (P1) | Crystal symmetry |
Q. What synthetic routes are reported for sulfonamide derivatives analogous to this compound?
- Methodological Answer :
- Step 1 : React 2-bromobenzenesulfonyl chloride with 2-(benzo[b]thiophen-2-yl)-2-hydroxypropylamine under basic conditions (e.g., triethylamine in THF).
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity by HPLC (>95%) and melting point analysis.
- Optimization : Adjust reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio) to minimize byproducts. Reference protocols from sulfonamide crystallography studies .
Advanced Research Questions
Q. How can density-functional theory (DFT) be optimized to predict electronic properties, and what functionals are recommended for sulfonamide derivatives?
- Methodological Answer :
-
Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) to balance accuracy in thermochemistry (average deviation: 2.4 kcal/mol) and computational cost . Avoid pure local-spin-density approximations (LSDA), which overestimate bond lengths.
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Basis Sets : Employ 6-31G(d,p) for geometry optimization and aug-cc-pVTZ for electronic properties.
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Validation : Compare HOMO-LUMO gaps and dipole moments with experimental UV-Vis and solvatochromic data.
- Table : DFT Functional Performance Comparison
| Functional | Type | Key Application | Avg. Deviation (kcal/mol) | Reference |
|---|---|---|---|---|
| B3LYP | Hybrid GGA | Thermochemistry, bond lengths | 2.4 | |
| M06-2X | Hybrid meta-GGA | Non-covalent interactions | 3.1 | – |
Q. How do solvent effects in continuum solvation models (e.g., COSMO, C-PCM) influence stability predictions for this compound?
- Methodological Answer :
- Model Setup : Use the Conductor-like Polarizable Continuum Model (C-PCM) in Gaussian or ORCA. Input dielectric constants (ε) matching solvents (e.g., ε=78.4 for water).
- Limitations : C-PCM underestimates specific hydrogen-bonding interactions; combine with explicit solvent molecules for accuracy .
- Workflow :
Optimize gas-phase geometry.
Compute solvation energy with C-PCM.
Compare with experimental solubility (logP) to refine parameters.
Q. How can crystallographic data resolve discrepancies in bond length predictions between DFT and XRD?
- Methodological Answer :
- Analysis : For sulfonamide S–N bonds, DFT (B3LYP/6-31G(d)) typically predicts 1.63 Å vs. XRD-measured 1.65 Å. Discrepancies arise from crystal packing forces.
- Mitigation :
- Include dispersion corrections (e.g., D3BJ) in DFT.
- Use periodic boundary conditions (PBC) to model crystal environments.
- Case Study : In benzo[b]thiophen derivatives, XRD reveals torsional angles deviating by 5° from gas-phase DFT; refine with constrained optimizations .
Q. What in silico strategies predict biological activity for sulfonamide derivatives, and how are force fields parameterized?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). Parameterize sulfonamide charges via RESP fitting at the HF/6-31G* level.
- QSAR Models : Train on IC data using descriptors like LogP, polar surface area, and HOMO energy. Validate with leave-one-out cross-validation (R >0.8) .
- Limitations : Overfitting risk with small datasets; use Bayesian regularization or ensemble methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
